2-tert-butyl-5-[(3-ethoxy-4-methoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione
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Overview
Description
2-tert-butyl-5-[(3-ethoxy-4-methoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione is a complex organic compound with a unique structure that includes a dioxane ring, tert-butyl, ethoxy, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-5-[(3-ethoxy-4-methoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione typically involves multi-step organic reactions One common method includes the condensation of appropriate aldehydes and ketones under acidic or basic conditions to form the dioxane ring
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are often employed to scale up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2-tert-butyl-5-[(3-ethoxy-4-methoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Various substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-tert-butyl-5-[(3-ethoxy-4-methoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-tert-butyl-5-[(3-ethoxy-4-methoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-tert-butyl-5-[(3-methoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione
- 2-tert-butyl-5-[(3-ethoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione
- 2-tert-butyl-5-[(4-methoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione
Uniqueness
2-tert-butyl-5-[(3-ethoxy-4-methoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione is unique due to the presence of both ethoxy and methoxy groups on the phenyl ring, which may confer distinct chemical and biological properties compared to similar compounds. This unique structure can influence its reactivity, stability, and interactions with biological targets.
Properties
IUPAC Name |
2-tert-butyl-5-[(3-ethoxy-4-methoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O6/c1-7-23-15-11-12(8-9-14(15)22-6)10-13-16(20)24-19(5,18(2,3)4)25-17(13)21/h8-11H,7H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHAAJWYSWRSBSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)OC(OC2=O)(C)C(C)(C)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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